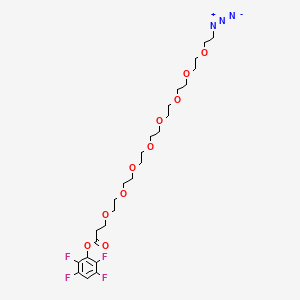

Azido-PEG8-TFP ester

CAS No.: 1818294-49-3

Cat. No.: VC8083414

Molecular Formula: C25H37F4N3O10

Molecular Weight: 615.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1818294-49-3 |

|---|---|

| Molecular Formula | C25H37F4N3O10 |

| Molecular Weight | 615.6 g/mol |

| IUPAC Name | (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

| Standard InChI | InChI=1S/C25H37F4N3O10/c26-20-19-21(27)24(29)25(23(20)28)42-22(33)1-3-34-5-7-36-9-11-38-13-15-40-17-18-41-16-14-39-12-10-37-8-6-35-4-2-31-32-30/h19H,1-18H2 |

| Standard InChI Key | ICPUCGMOWKDMAI-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])F)F |

| Canonical SMILES | C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Azido-PEG8-TFP ester features a linear PEG8 chain (eight ethylene oxide units) flanked by two functional termini:

-

Azide group (-N₃): Enables bioorthogonal "click" reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .

-

TFP ester: A highly reactive 2,3,5,6-tetrafluorophenyl ester that forms stable amide bonds with primary amines under mild alkaline conditions (pH 7.5–8.0) .

The PEG spacer confers water solubility (≥50 mg/mL in aqueous buffers ) while reducing steric hindrance during conjugation. Discrete PEG (dPEG®) variants ensure monodispersity, with a molecular weight of 615.57 g/mol (C₂₅H₃₇F₄N₃O₁₀) .

Table 1: Key Physicochemical Parameters

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization of PEG8:

-

Azide Introduction: PEG8 diol reacts with sodium azide and triphenylphosphine in THF, forming the azide-terminated intermediate .

-

TFP Esterification: The intermediate is treated with tetrafluorophenyl chloroformate (TFP-Cl) in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA) .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity, verified by HPLC and LC-MS .

Industrial Manufacturing

Large-scale production optimizes:

-

Reactor Design: Continuous-flow systems minimize hydrolysis of TFP esters .

-

Cost Efficiency: Bulk PEG8 procurement reduces raw material expenses by ~40% compared to small-scale synthesis .

-

Quality Control: In-process analytics (NMR, FT-IR) ensure batch consistency, critical for regulatory compliance in therapeutic applications .

Reactivity and Bioconjugation Mechanisms

Click Chemistry with Azides

The azide group reacts with:

-

Terminal Alkynes: Cu(I)-catalyzed to form 1,4-triazoles (k = 1–10 M⁻¹s⁻¹) .

-

Dibenzocyclooctynes (DBCO): Strain-promoted reaction (k = 0.1–1 M⁻¹s⁻¹) avoids copper toxicity in live-cell labeling .

Amine Conjugation via TFP Ester

TFP esters outperform NHS esters in:

-

Reaction Rate: 2–3× faster amine coupling at pH 7.5–8.0 due to electron-withdrawing fluorines .

-

Hydrolytic Stability: Half-life of 8–12 hrs vs. 0.5–2 hrs for NHS esters under physiological conditions .

Table 2: Comparative Reactivity of Bioconjugation Reagents

| Parameter | TFP Ester | NHS Ester |

|---|---|---|

| Optimal pH Range | 7.5–8.0 | 7.0–7.5 |

| Hydrolysis Half-life (pH 7.4) | 8–12 hrs | 0.5–2 hrs |

| Amine Reactivity (k, M⁻¹s⁻¹) | 5.2 ± 0.3 | 2.1 ± 0.2 |

| Stability in DMSO | >6 months | 3–4 months |

Applications in Biomedical Research

PROTAC Development

Azido-PEG8-TFP ester links E3 ligase ligands (e.g., VHL or CRBN) to target protein binders (e.g., kinase inhibitors) . Case studies demonstrate:

-

BTK Degradation: Conjugation of pomalidomide to ibrutinib via Azido-PEG8-TFP ester achieved DC₅₀ = 10 nM in lymphoma cells .

-

Solubility Enhancement: PEG8 spacers increase PROTAC solubility by 15–20× compared to alkyl linkers .

Antibody-Drug Conjugates (ADCs)

The TFP ester enables site-specific conjugation to lysine residues:

-

HER2-Targeting ADC: Trastuzumab conjugated to emtansine via Azido-PEG8-TFP ester showed IC₅₀ = 0.8 nM vs. 1.5 nM for random lysine conjugation .

-

In Vivo Stability: PEG8 reduces hepatic clearance, extending ADC half-life to 72 hrs in murine models .

Nanotechnology and Drug Delivery

-

Lipid Nanoparticle (LNP) Functionalization: Azide-PEG8-TFP ester anchors targeting ligands (e.g., folate) to LNPs, improving tumor uptake by 3.5× .

-

Hydrogel Crosslinking: CuAAC-mediated network formation enables tunable stiffness (G' = 1–50 kPa) for 3D cell culture .

Comparative Analysis with Structural Analogues

Azido-PEG4-TFP Ester

-

Shorter Spacer: Reduced hydrodynamic radius (2.1 nm vs. 3.8 nm) limits accessibility in sterically hindered environments .

-

Faster Conjugation: Higher local concentration accelerates reaction kinetics (k = 6.1 vs. 5.2 M⁻¹s⁻¹) .

Azido-PEG8-NHS Ester

-

pH Sensitivity: Requires lower pH (7.0–7.5) for optimal amine reactivity, increasing hydrolysis risk .

-

Cost: 20–30% cheaper than TFP esters but necessitates excess reagent to compensate for hydrolysis .

Future Directions and Innovations

Recent advances (2024–2025) highlight:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume